tert-butyl (2R,4S)-2,4-bis(methylsulfonyloxymethyl)azetidine-1-carboxylate
Description
This compound features a four-membered azetidine ring with a tert-butyl carbamate group at the 1-position and two methylsulfonyloxymethyl (mesyloxymethyl) substituents at the 2R and 4S positions. The strained azetidine ring confers unique reactivity, while the mesyloxy groups act as leaving groups, making it valuable in nucleophilic substitution reactions. Its stereochemistry (2R,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates .
Properties
CAS No. |
2387562-32-3 |
|---|---|
Molecular Formula |
C12H23NO8S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis(methylsulfonyloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)21-11(14)13-9(7-19-22(4,15)16)6-10(13)8-20-23(5,17)18/h9-10H,6-8H2,1-5H3/t9-,10+ |
InChI Key |
OWLRYGRCYQKWRQ-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]1COS(=O)(=O)C)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1COS(=O)(=O)C)COS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. tert-Butyl Oxazolidine Derivatives
Example: tert-Butyl (S)-4-((2-(2-hydroxy-4-methoxybenzoyl)-1-tosyl-1H-indol-3-yl)methyl)-2,2-dimethyloxazolidine-3-carboxylate ().
- Structural Differences :
- Ring Size : Oxazolidine (5-membered ring with O and N) vs. azetidine (4-membered ring).
- Substituents : Tosyl (p-toluenesulfonyl) vs. mesyl (methylsulfonyl) groups.
- Reactivity :
- Applications : Oxazolidines are often used in protecting-group strategies, while azetidines are prioritized for high-strain-driven reactions .
2.2. Azetidine Derivatives with Tosyloxy Groups
Example: tert-Butyl (cis)-2,4-bis{[(4-methylbenzenesulfonyl)oxy]methyl}azetidine-1-carboxylate ().
- Functional Group Comparison :
- Tosyloxy vs. mesyloxy: Tosyl’s aromatic ring increases steric hindrance and electron-withdrawing effects.
- Reactivity :
- Stereochemistry : The cis configuration in the tosyl derivative may limit spatial accessibility in reactions compared to the 2R,4S stereochemistry of the target compound .
2.3. Hydroxymethyl-Substituted Azetidine
Example: (2R,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate ().
- Functional Group Role :
- Hydroxymethyl groups are precursors for further functionalization (e.g., sulfonation to introduce mesyloxy groups).
- Reactivity :
2.4. Bicyclic Azetidine Derivatives
Example: tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylate ().
- Structural Rigidity: Bicyclic framework increases steric rigidity, reducing conformational flexibility compared to monocyclic azetidines.
- Applications: Suited for rigid scaffold design in medicinal chemistry, whereas the target compound’s monocyclic structure enables easier functionalization .
Spectral Data Highlights
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